Cas no 73910-81-3 (1-methoxy-8-methyl-9H-Carbazole)
1-methoxy-8-methyl-9H-Carbazole Chemical and Physical Properties
Names and Identifiers
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- 1-methoxy-8-methyl-9H-Carbazole
- 9H-Carbazole, 1-methoxy-8-methyl-
- DTXSID00582578
- 73910-81-3
- A865997
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- Inchi: 1S/C14H13NO/c1-9-5-3-6-10-11-7-4-8-12(16-2)14(11)15-13(9)10/h3-8,15H,1-2H3
- InChI Key: AYAJYKUXUBBBAK-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2=C1NC1C(C)=CC=CC=12
Computed Properties
- Exact Mass: 211.099714038g/mol
- Monoisotopic Mass: 211.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 25Ų
1-methoxy-8-methyl-9H-Carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038115-1g |
1-Methoxy-8-methyl-9H-carbazole |
73910-81-3 | 97% | 1g |
$880.00 | 2023-09-01 | |
| Chemenu | CM524801-1g |
1-Methoxy-8-methyl-9H-carbazole |
73910-81-3 | 97% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741738-1g |
1-Methoxy-8-methyl-9h-carbazole |
73910-81-3 | 98% | 1g |
¥8467.00 | 2024-07-28 | |
| Ambeed | A477189-1g |
1-Methoxy-8-methyl-9H-carbazole |
73910-81-3 | 97% | 1g |
$1318.0 | 2025-04-17 | |
| Crysdot LLC | CD11064518-1g |
1-Methoxy-8-methyl-9H-carbazole |
73910-81-3 | 97% | 1g |
$980 | 2024-07-19 | |
| Ambeed | A477189-250mg |
1-Methoxy-8-methyl-9H-carbazole |
73910-81-3 | 97% | 250mg |
$528.0 | 2025-04-17 |
1-methoxy-8-methyl-9H-Carbazole Suppliers
1-methoxy-8-methyl-9H-Carbazole Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 1-methoxy-8-methyl-9H-Carbazole
Recent Advances in the Study of 1-Methoxy-8-methyl-9H-Carbazole (CAS: 73910-81-3): A Promising Scaffold in Medicinal Chemistry
The compound 1-methoxy-8-methyl-9H-carbazole (CAS: 73910-81-3) has recently garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. As a carbazole derivative, this molecule serves as a versatile scaffold for the development of novel bioactive compounds. Recent studies have explored its pharmacological properties, synthetic pathways, and structure-activity relationships, highlighting its promise as a lead compound in drug discovery.
One of the key areas of research has focused on the anticancer potential of 1-methoxy-8-methyl-9H-carbazole. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against several cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT and MAPK cascades, which are crucial for cell proliferation and survival. These findings suggest that 1-methoxy-8-methyl-9H-carbazole could serve as a valuable starting point for the development of targeted cancer therapies.
In addition to its anticancer properties, recent investigations have revealed the antimicrobial potential of this carbazole derivative. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that 1-methoxy-8-methyl-9H-carbazole and its analogs exhibit significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymes involved in bacterial metabolism.
The synthetic chemistry of 1-methoxy-8-methyl-9H-carbazole has also seen notable advancements. A novel, high-yield synthesis route was recently developed, as described in Organic Letters (2023), which employs a palladium-catalyzed cyclization strategy. This method offers improved efficiency and scalability compared to traditional approaches, making the compound more accessible for further pharmacological studies and potential industrial applications.
From a structural perspective, computational studies have provided valuable insights into the molecular interactions of 1-methoxy-8-methyl-9H-carbazole with various biological targets. Molecular docking simulations and quantitative structure-activity relationship (QSAR) analyses have identified key structural features that contribute to its bioactivity, particularly the importance of the methoxy group at position 1 and the methyl group at position 8. These findings are guiding the design of more potent and selective derivatives.
Looking forward, the unique properties of 1-methoxy-8-methyl-9H-carbazole position it as a promising candidate for further drug development. Current research efforts are focused on optimizing its pharmacokinetic properties, including solubility and metabolic stability, while maintaining its potent biological activities. The compound's versatility as a scaffold for structural modification offers numerous opportunities for creating derivatives with improved therapeutic profiles.
In conclusion, recent studies on 1-methoxy-8-methyl-9H-carbazole (CAS: 73910-81-3) have significantly advanced our understanding of its pharmacological potential and synthetic accessibility. As research continues to uncover new applications and optimize its properties, this carbazole derivative is emerging as an important molecule in medicinal chemistry with potential applications in oncology, infectious diseases, and beyond. The coming years are likely to see increased interest in this compound from both academic researchers and pharmaceutical developers.
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